N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a pyridinone ring, and an acetamide group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol core This can be achieved through the cyclization of catechol derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form quinones.
Reduction: The pyridinone ring can be reduced to form pyridine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Amides or substituted amides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications, such as anticancer or anti-inflammatory agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors, disrupting cancer cell growth and proliferation. The molecular pathways involved would include apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-acetamide: Similar structure but lacks the pyridinone ring.
2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: Similar structure but lacks the benzo[d][1,3]dioxol moiety.
Uniqueness: The presence of both the benzo[d][1,3]dioxol moiety and the pyridinone ring in this compound makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15-9-18(25)21(27-13-16-5-3-2-4-6-16)11-24(15)12-22(26)23-17-7-8-19-20(10-17)29-14-28-19/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKUFVSAOQJXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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